2-Ethylthioanisole
Description
Contextualization within Organosulfur Compound Chemistry
Organosulfur compounds are a broad class of organic molecules that contain at least one carbon-sulfur bond. ebi.ac.uk This area of chemistry is vast, encompassing compounds with diverse properties and applications, from essential amino acids like methionine and cysteine to antibiotics such as penicillin. wikipedia.org Organosulfur compounds are characterized by various functional groups, including thiols, disulfides, sulfoxides, sulfones, and thioethers (also known as sulfides). thermofisher.com
2-Ethylthioanisole, with its chemical structure featuring a sulfur atom bonded to a benzene (B151609) ring and two different alkyl groups (a methyl and an ethyl group, with the ethyl group on the adjacent phenyl position), belongs to the thioether subclass. chemicalbook.comnist.gov Thioethers are defined by the C-S-C linkage. wikidoc.org The properties of these compounds are influenced by the nature of the carbon-based groups attached to the sulfur atom. Thioethers like this compound serve as important precursors and intermediates in organic synthesis, in part because the sulfur atom can be readily oxidized to form sulfoxides and sulfones, or used to form stable sulfonium (B1226848) salts. thermofisher.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Registry Number | 20760-06-9 |
| Molecular Formula | C₉H₁₂S |
| Molecular Weight | 152.26 g/mol |
| IUPAC Name | 1-ethyl-2-(methylthio)benzene |
| Synonyms | 2-ethylphenyl methyl sulfide (B99878), o-ethylthioanisole |
Source: NIST Chemistry WebBook nist.govmolaid.com
Historical Perspectives on Thioanisole (B89551) Derivatives in Organic Synthesis
Thioanisole and its derivatives have long been utilized in organic synthesis as versatile building blocks and reagents. Historically, their utility has been demonstrated in a variety of classical and named reactions. One of the most prominent applications is in Friedel-Crafts acylation reactions, where the thioether group influences the regioselectivity of the electrophilic substitution on the aromatic ring. prepchem.comgoogle.com
Furthermore, thioanisole derivatives have been employed as effective carbocation scavengers in deprotection reactions, particularly in peptide synthesis and the preparation of complex molecules. googleapis.com Their ability to trap reactive cationic intermediates prevents unwanted side reactions. The reactivity of the methylthio group has also been exploited in lithiation reactions. The development of methods for the dilithiation of thioanisole allows for subsequent annulation reactions with reagents like nitriles or amides to construct five-membered heterocycles such as benzoisothiazoles and benzothiophenes. researchgate.net These historical applications have established thioanisole derivatives as reliable and adaptable tools for synthetic chemists, paving the way for the exploration of substituted analogues like this compound.
Current Research Landscape and Emerging Areas for this compound
Contemporary research continues to find novel applications for this compound and related structures, particularly in the fields of photocatalysis and biocatalysis. These areas leverage the compound's unique electronic and structural properties to achieve transformations that are difficult through conventional means.
A notable recent development is the use of thioanisole derivatives in visible-light photocatalysis. In one study, this compound participated in a titanium dioxide (TiO₂)-catalyzed reaction with N-substituted maleimides under blue light irradiation. researchgate.net This process involves the one-electron oxidation of the thioanisole, leading to the generation of an α-thioalkyl radical, which then engages in a dual carbon-carbon bond-forming reaction to produce complex thiochromenopyrroledione derivatives. researchgate.net
In the realm of biocatalysis, this compound has been studied as a substrate for unspecific peroxygenases (UPOs). whiterose.ac.uk These enzymes, first identified in fungi, are capable of performing selective oxygenation reactions. whiterose.ac.uk Research has shown that UPOs can catalyze the sulfoxidation of this compound. While the ethyl group was observed to have a deactivating effect on the reaction rate compared to other substrates, the transformation proceeded with high enantioselectivity, favoring the (R)-enantiomer. whiterose.ac.uk This highlights the potential for using this compound to probe the steric and electronic limits of enzyme active sites and to generate chiral sulfoxides, which are valuable intermediates in asymmetric synthesis.
Table 2: Selected Contemporary Research Applications of Thioanisole Derivatives
| Research Area | Reaction Type | Key Reagents/Catalysts | Product Class | Specific Finding for Thioanisole Derivative |
| Photocatalysis | C-C Bond Formation / Annulation | Titanium dioxide (TiO₂), Blue light (>420 nm) | Thiochromenopyrrolediones | Thioanisole derivatives react with maleimides to form complex heterocycles via an α-thioalkyl radical intermediate. researchgate.net |
| Biocatalysis | Sulfoxidation | Unspecific Peroxygenase (UPO), H₂O₂ | Chiral Sulfoxides | This compound is converted to its corresponding sulfoxide (B87167) with a high enantiomeric excess (>89%) for the (R)-enantiomer. whiterose.ac.uk |
Significance of the Compound in Advanced Chemical Science
The significance of this compound in advanced chemical science stems from its role as a versatile substrate and synthetic intermediate. Its structure allows for the investigation of fundamental reaction mechanisms and the development of novel synthetic methodologies.
Its use in photocatalysis demonstrates its utility in generating radical intermediates under mild, visible-light conditions, contributing to the growing field of sustainable chemistry. researchgate.net The ability to form complex heterocyclic structures like thiochromenopyrrolediones from simple precursors is of significant interest due to the prevalence of such motifs in medicinal chemistry and materials science. researchgate.net
Furthermore, its application in biocatalytic transformations underscores its value as a molecular probe for understanding and engineering enzyme selectivity. whiterose.ac.uk The synthesis of enantiomerically enriched sulfoxides from prochiral sulfides like this compound is a key challenge in asymmetric synthesis, and enzymatic methods offer a powerful alternative to traditional chemical catalysts. The compound's reactivity serves as a benchmark for evaluating the efficacy and substrate scope of new catalytic systems, both chemical and biological.
Aims and Scope of the Academic Inquiry on this compound
The primary aim of this article is to present a focused and scientifically rigorous examination of this compound. The scope is strictly limited to its chemical identity, its position within the broader context of organosulfur chemistry, and its applications in chemical research. This inquiry provides a historical perspective on the synthetic utility of the parent thioanisole scaffold and highlights the specific, contemporary research areas where this compound is making an impact. By concentrating solely on these aspects and excluding unrelated topics, this article serves as a concise academic reference on the chemical significance of this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-2-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-3-8-6-4-5-7-9(8)10-2/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBZMGHVGASLFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Ethylthioanisole and Analogues
Classical Synthetic Routes and Modifications
Traditional methods for synthesizing thioethers like 2-Ethylthioanisole often rely on well-established organic reactions. These routes, while foundational, have undergone modifications to improve yield, selectivity, and reaction conditions.
Alkylation Strategies for Thioether Formation
A primary classical strategy for forming the thioether linkage in this compound involves the alkylation of a suitable thiolate precursor. This nucleophilic substitution reaction is a cornerstone of thioether synthesis. The general approach involves the reaction of 2-methoxythiophenol with an ethylating agent.
The nucleophilicity of the thiolate is a key factor in the reaction's success. The reaction is typically carried out in the presence of a base to deprotonate the thiol, generating the more nucleophilic thiolate anion. The choice of base and solvent can significantly influence the reaction rate and yield.
A common example of this strategy is the Williamson ether synthesis adapted for thioethers, where an alkyl halide (e.g., ethyl bromide or ethyl iodide) serves as the electrophile.
General Reaction Scheme:
2-Methoxythiophenol + Ethyl Halide (in the presence of a base) → this compound + Salt
The efficiency of this alkylation can be affected by side reactions, such as elimination reactions of the alkyl halide, particularly with sterically hindered substrates or stronger bases.
Arylation Reactions
Arylation reactions provide an alternative disconnection approach for the synthesis of diaryl or aryl-alkyl thioethers. While direct arylation of this compound itself is less common for its primary synthesis, the principles of arylation are central to creating a diverse range of thioether analogues. rsc.org
Classical arylation methods often involve the coupling of an aryl halide with a thiol in the presence of a copper catalyst, a reaction known as the Ullmann condensation. thieme-connect.com These reactions typically require high temperatures. thieme-connect.com
Modern variations of arylation reactions, particularly those catalyzed by transition metals like palladium and nickel, have significantly expanded the scope and applicability of this strategy under milder conditions. thieme-connect.comorganic-chemistry.org These cross-coupling reactions, such as the Buchwald-Hartwig and Migita couplings, allow for the formation of C-S bonds between a wide variety of aryl halides or pseudohalides and thiols. thieme-connect.com For instance, a palladium-catalyzed reaction can couple an aryl bromide with an ethylthiolate.
Precursor Functionalization Approaches
The "precursor strategy" offers a versatile route to this compound and its analogues by first constructing a core structure and then introducing the desired functional groups. nih.gov This approach is particularly useful when direct introduction of a functional group is challenging or incompatible with other functionalities in the molecule.
For the synthesis of this compound, a precursor molecule could be functionalized in a final step. For example, one could start with a molecule already containing the ethylthio group and then introduce the methoxy (B1213986) group onto the aromatic ring through a nucleophilic aromatic substitution or other aromatic functionalization reactions.
Conversely, a precursor containing the methoxy group can be functionalized to introduce the sulfur-containing moiety. This might involve the conversion of a different functional group (e.g., a hydroxyl or a halogen) on the aromatic ring to a thiol or thiolate, which is then subsequently alkylated. researchgate.net This approach allows for the late-stage introduction of the thioether, which can be advantageous in multi-step syntheses. nih.gov
Modern Catalytic Approaches in this compound Synthesis
Recent advancements in catalysis have provided more efficient, selective, and environmentally benign methods for the synthesis of thioethers, including this compound. rsc.org These modern approaches often utilize transition metal catalysts to facilitate the formation of the carbon-sulfur bond under milder conditions and with higher functional group tolerance. thieme-connect.com
Homogeneous Catalysis in Carbon-Sulfur Bond Formation
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has been instrumental in the development of new C-S bond-forming reactions. thieme-connect.com Transition-metal complexes of palladium, nickel, copper, and rhodium are commonly employed. thieme-connect.comorganic-chemistry.org
Palladium-catalyzed cross-coupling reactions are particularly prevalent. thieme-connect.com These reactions often involve an oxidative addition of an aryl halide to a low-valent palladium complex, followed by transmetalation with a thiolate and subsequent reductive elimination to form the thioether and regenerate the catalyst. thieme-connect.comorganic-chemistry.org The use of specific ligands, such as bulky electron-rich phosphines, is often crucial for achieving high catalytic activity and preventing catalyst deactivation. organic-chemistry.org
Copper-catalyzed Chan-Lam coupling reactions provide an alternative, often complementary, method for C-S bond formation, typically coupling thiols with boronic acids. thieme-connect.com These reactions are attractive due to their often milder conditions and tolerance of various functional groups. thieme-connect.com One-pot syntheses using a copper catalyst and a thiol precursor, such as potassium ethyl xanthogenate, have been developed to avoid the use of odorous thiols directly. organic-chemistry.org
| Catalyst System | Reactants | Product | Key Features |
| Pd(PPh₃)₄ / NaOᵗBu | Aryl halide, Thiol | Diaryl or Aryl alkyl thioether | One of the original systems for Pd-catalyzed C-S coupling. thieme-connect.com |
| [Pd(IPr*OMe)(cin)Cl] | Aryl halide, Thiol | Aryl sulfide (B99878) | Highly active, air- and moisture-stable catalyst, low catalyst loadings. organic-chemistry.org |
| BINAM-Cu(OAc)₂ / KOH | Aryl halide, Potassium ethyl xanthogenate | Unsymmetrical diaryl thioether | In situ generation of thiolate, avoids use of volatile thiols. organic-chemistry.org |
| [Rh(cod)Cl]₂ | Thioester | Thioether | Decarbonylative thioetherification, ligand-free. organic-chemistry.org |
Table 1: Examples of Homogeneous Catalytic Systems for Thioether Synthesis
Heterogeneous Catalysis for Selective Synthesis
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst recovery, reusability, and simplification of product purification. sci-hub.sed-nb.info This aligns with the principles of green chemistry by reducing waste and improving process efficiency. semanticscholar.orgmdpi.com
For thioether synthesis, various solid-supported catalysts have been developed. These include transition metals like copper and palladium supported on materials such as silica (B1680970), alumina, or porous polymers. sci-hub.sed-nb.info For example, a copper-functionalized mesoporous silica (MCM-41) has been shown to be an effective and recyclable catalyst for the reaction between aryl halides and elemental sulfur to form thioethers. sci-hub.se
Solid acid catalysts have also been employed for the direct synthesis of thioethers from alcohols and thiols, offering a green alternative that produces water as the only byproduct. d-nb.info Silica-alumina catalysts, for instance, have demonstrated high activity and selectivity in this transformation. d-nb.info
| Catalyst | Reactant 1 | Reactant 2 | Product | Advantages |
| Cu-MCM-41 | Aryl halide | S₈ | Thioether | Recyclable, greener approach. sci-hub.se |
| Silica-alumina | Alcohol | Thiol | Thioether | Metal-free, water as byproduct, solvent-free conditions possible. d-nb.info |
| CuO nanoparticles | Aryl halide | Ethyl potassium xanthogenate | Unsymmetrical sulfide | Recyclable, ligand-free. organic-chemistry.org |
| Layered double hydroxides | Thioether | H₂O₂ | Sulfoxide (B87167) | Mild oxidation, basic catalyst. capes.gov.br |
Table 2: Examples of Heterogeneous Catalysts for Thioether Synthesis and Related Reactions
The development of these heterogeneous systems is a key area of research, aiming to combine the high efficiency of homogeneous catalysts with the practical benefits of heterogeneous systems. rsc.org
Biocatalytic Transformations
Enzyme-mediated reactions are gaining prominence for the synthesis of thioethers like this compound due to their high selectivity and mild reaction conditions. chemrxiv.orgnih.gov These biocatalytic approaches offer a green alternative to traditional chemical methods. nih.gov
Enzymes, particularly oxidoreductases and lipases, have demonstrated significant potential in thioether synthesis. mdpi.comrsc.org For instance, laccase from Myceliophthora thermophila can catalyze the oxidation of catechol to ortho-quinone, which then facilitates a 1,4-thia-Michael addition, a key step in forming aryl thioethers. nih.gov This method has been successfully used to synthesize a series of 1,3,4-oxa(thia)diazole aryl thioethers with yields ranging from 46–94%. nih.gov
Another notable enzymatic approach involves the use of ene-reductases (EREDs). chemrxiv.org These enzymes can initiate and control challenging radical chemistries for the synthesis of chiral thioethers. chemrxiv.org Research has shown that EREDs can catalyze the synthesis of chiral thioethers from α-bromoacetophenones and pro-chiral vinyl sulfides, achieving high conversion rates and enantiomeric excess. chemrxiv.org For example, using a specific ERED, a reaction with α-bromoacetophenone and α-(methylthio)styrene yielded the product with 46% isolated yield and 93% enantiomeric excess. chemrxiv.org The unique reactivity of the thioether functional group in natural methionine residues, particularly its reversible alkylation and oxidation, provides a basis for these enzymatic modifications. escholarship.org
The table below summarizes key findings in the biocatalytic synthesis of thioether derivatives.
| Enzyme Class | Substrates | Product Type | Key Findings |
| Laccase | Catechol, Thiol derivatives | Aryl thioethers | Efficient synthesis of 1,3,4-oxa(thia)diazole aryl thioethers with yields of 46–94%. nih.gov |
| Ene-reductases (EREDs) | α-bromoacetophenones, Vinyl sulfides | Chiral thioethers | Achieved up to 82% conversion and >99.5% ee for certain substrates. chemrxiv.org |
| Lipase (Novozym 435) | Multicomponent reaction | 1,3,4-oxadiazole thioethers | Yields ranging from 65 to 94%. rsc.org |
Chemo-, Regio-, and Stereoselective Synthesis of this compound Derivatives
Achieving high levels of chemo-, regio-, and stereoselectivity is a primary goal in the synthesis of complex molecules like this compound derivatives. adelaide.edu.aumdpi.com Advanced synthetic methods are continuously being developed to control these aspects of a chemical reaction, ensuring that the desired isomer is produced with high purity. adelaide.edu.aursc.org
Recent studies have highlighted various strategies to achieve this control. For instance, tandem fluorination–desulfonation sequences have been used for the synthesis of monofluoroalkenes with excellent chemo-, regio-, and stereoselectivity. rsc.org Similarly, the tetrafunctionalization of fluoroalkynes has been demonstrated as a method to produce 5-7-membered azacycles with high selectivity, showcasing the potential for creating complex heterocyclic structures. rsc.org
The development of novel catalytic systems is central to these advancements. Organocatalysis, for example, has been employed for the stereoselective addition of 2-carboxythioesters-1,3-dithiane to nitroalkenes, yielding products with up to 92% enantiomeric excess. unimi.it These selective reactions are crucial for synthesizing molecules with specific biological activities or material properties.
Sustainable Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for thioanisoles and other chemical compounds. jetir.orgconsensus.appajrconline.org The focus is on developing processes that are not only efficient but also environmentally benign. garph.co.ukliverpool.ac.uk
Atom Economy and Green Solvents
Atom economy, a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that become part of the final product, is a key principle of green chemistry. hansrajcollege.ac.inacs.orgnih.gov Syntheses with high atom economy minimize waste generation at the source. nih.gov
The choice of solvent is another critical factor in sustainable synthesis. garph.co.uk Traditional organic solvents are often toxic and contribute to environmental pollution. jetir.orggarph.co.uk Consequently, there is a strong push towards the use of "green solvents" such as water, supercritical fluids (like CO2), and ionic liquids. ajrconline.orgnih.gov Water is an excellent solvent for many reactions due to its non-toxic nature, while supercritical CO2 offers advantages like being non-flammable and easily removable. ajrconline.orgnih.gov The use of such solvents can significantly reduce the environmental footprint of a chemical process.
Waste Minimization Strategies
Process modifications, such as implementing closed-loop systems, can further reduce waste by recycling materials within the manufacturing process. solubilityofthings.com The adoption of these strategies not only benefits the environment but can also lead to cost savings through more efficient use of resources. numberanalytics.comsolubilityofthings.com
Flow Chemistry and Continuous Processing in Thioanisole (B89551) Synthesis
Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch manufacturing in the chemical industry. mt.comlabmanager.com In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. mt.comlabmanager.com This high level of control often leads to improved yields, higher selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions. pharmtech.combeilstein-journals.org
The synthesis of thioanisole and its derivatives can benefit significantly from flow chemistry. For example, a continuous-flow process for the preparation of m-nitrothioanisole was developed to safely handle an energetic diazonium salt intermediate, enabling production on a larger scale. pharmtech.comresearchgate.net The short residence times possible in flow reactors can also minimize the formation of byproducts. pharmtech.com
The inherent advantages of flow chemistry, such as improved heat and mass transfer, also allow for reactions to be run at higher temperatures and pressures than would be safe in a batch reactor, often leading to faster reaction rates. pharmtech.combeilstein-journals.org Furthermore, the scalability of flow processes is generally more straightforward than for batch processes, as production can be increased by simply running the system for longer or by operating multiple reactors in parallel. labmanager.com
The table below highlights the advantages of flow chemistry over traditional batch processing.
| Feature | Batch Processing | Flow Chemistry |
| Process Control | Less precise, adjustments made mid-reaction. labmanager.com | High precision over temperature, pressure, and residence time. labmanager.com |
| Safety | Higher risk with large volumes of hazardous materials. mt.com | Enhanced safety due to small reaction volumes. mt.com |
| Scalability | Can be challenging, requires process redesign. labmanager.com | Seamless scalability by increasing flow rate or parallelization. labmanager.com |
| Efficiency | Can be lower due to side reactions and less optimal conditions. beilstein-journals.org | Often higher yields and selectivity due to precise control. pharmtech.combeilstein-journals.org |
Elucidation of Reaction Mechanisms Involving 2 Ethylthioanisole
Fundamental Principles of Reaction Mechanisms in Organosulfur Chemistry
Organosulfur chemistry is characterized by the versatile reactivity of the sulfur atom. Unlike its oxygen counterpart in ethers, the sulfur in thioethers like 2-ethylthioanisole is more nucleophilic. libretexts.org This heightened nucleophilicity allows sulfides to react readily with alkyl halides to form stable sulfonium (B1226848) salts. libretexts.org The sulfur atom can also be easily oxidized to form sulfoxides and subsequently sulfones. slideshare.net
The sulfur atom's influence extends to the aromatic ring. The thioether group is an ortho-, para-director in electrophilic aromatic substitution reactions, activating the ring towards electrophiles, although to a lesser extent than the methoxy (B1213986) group in anisole. pearson.com This is due to sulfur's lower electronegativity and less effective resonance donation compared to oxygen. pearson.com The fundamental principles of reaction mechanisms, such as the sequence of elementary steps, the role of intermediates, and the concept of rate-determining steps, are crucial for understanding the transformations of organosulfur compounds. libretexts.orguomustansiriyah.edu.iq These principles, often elucidated through a combination of experimental kinetics and theoretical calculations, provide a framework for predicting reaction outcomes and designing new synthetic methods. gbcramgarh.in
Oxidative Transformations of this compound
The oxidation of the sulfur atom is a cornerstone of thioether chemistry, leading to the formation of sulfoxides and sulfones. These transformations are significant in both synthetic chemistry and biological systems.
The selective oxidation of sulfides to sulfoxides is a common transformation that can be achieved with a variety of reagents. gaylordchemical.com Hydrogen peroxide is a frequently used oxidant, often in the presence of a catalyst to control selectivity and prevent overoxidation to the sulfone. organic-chemistry.orgusptechnologies.com For instance, tantalum carbide can catalyze the oxidation of sulfides to sulfoxides with high yields, while niobium carbide under similar conditions yields the corresponding sulfones. organic-chemistry.orgorganic-chemistry.org The mechanism of oxidation with hydrogen peroxide can be complex, but it generally involves the nucleophilic attack of the sulfur atom on the oxidant.
The reaction conditions can be tuned to favor either the sulfoxide or the sulfone. For example, using N-fluorobenzenesulfonimide (NFSI) as the oxidant in water, the selective synthesis of sulfoxides or sulfones can be achieved by simply adjusting the amount of NFSI used. rsc.org
Table 1: Common Oxidizing Agents for Sulfide (B99878) Oxidation
| Oxidizing Agent | Typical Product | Notes |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Selectivity often requires a catalyst. organic-chemistry.orgorganic-chemistry.org |
| m-CPBA | Sulfone | A strong oxidizing agent. orientjchem.org |
| Potassium Permanganate (KMnO₄) | Sulfone | A powerful, less selective oxidant. google.com |
| Sodium Periodate (NaIO₄) | Sulfoxide | Often used for selective oxidation. gaylordchemical.com |
| N-Fluorobenzenesulfonimide (NFSI) | Sulfoxide or Sulfone | Selectivity controlled by stoichiometry. rsc.org |
Peroxygenation reactions of thioethers can proceed through mechanisms involving radical intermediates. For example, the reaction of thioanisole (B89551) with hydroxyl radicals (•OH) can lead to the formation of a monomeric sulfur radical cation (Ph-S⁺•-CH₃) through addition to the sulfur atom. acs.org In some contexts, such as in sunlit natural waters, carbonate radicals (•CO₃⁻) can initiate the oxidation of thioanisole. nih.gov This process is believed to involve the abstraction of an electron from the sulfur atom to form a radical cation, which is then oxidized by dissolved oxygen to the sulfoxide. nih.gov The sulfoxide can be further oxidized to the sulfone by the same mechanism. nih.gov
Electrophilic Aromatic Substitution Pathways
The ethylthio group (-SCH₂CH₃) on the benzene (B151609) ring of this compound directs incoming electrophiles to the ortho and para positions. This is due to the ability of the sulfur atom's lone pair to stabilize the arenium ion intermediate through resonance. The general mechanism for electrophilic aromatic substitution involves two main steps: the attack of the aromatic ring on the electrophile to form a carbocation intermediate (the rate-determining step), followed by deprotonation to restore aromaticity. masterorganicchemistry.com
While the ethylthio group is activating, it is less so than a methoxy group (-OCH₃). pearson.com Consequently, reactions like nitration or halogenation may require specific conditions. For example, the benzoylation of thioanisole can be achieved in excellent yield using certain eutectic mixtures as reaction media. rsc.org The regioselectivity will be influenced by the presence of the ethyl group at the 2-position, which may sterically hinder attack at one of the ortho positions, potentially favoring substitution at the para position and the other ortho position.
Nucleophilic Substitution Reactions at the Sulfur Center or Ethyl Group
Nucleophilic substitution can occur at two primary locations in this compound: the sulfur atom or the ethyl group.
At the Sulfur Center: The sulfur atom in this compound is nucleophilic and can react with electrophiles, such as alkyl halides, to form sulfonium salts. libretexts.org These salts can then undergo further reactions where the arylthio group acts as a leaving group.
At the Ethyl Group: The ethyl group can be subject to nucleophilic attack, particularly if the sulfur atom is first converted into a better leaving group, such as a sulfonium ion. Alternatively, cleavage of the S-C(ethyl) bond can be part of a larger reaction sequence. For example, the synthesis of aryl 2,2,2-trifluoroethyl sulfides can be achieved through the reaction of thiophenols with 2,2,2-trifluoroethyl iodide, which can proceed via either an Sₙ2 or a radical (Sʀɴ1) mechanism. core.ac.uk While not directly involving this compound, this illustrates the principle of nucleophilic substitution at the alkyl group of a thioether.
Metal-Mediated and Catalytic Reaction Mechanisms
Metal-mediated and catalytic reactions involving organosulfur compounds like this compound are diverse, often leveraging the interaction between the metal center and the sulfur atom to facilitate bond cleavage and formation. These mechanisms are fundamental in processes ranging from industrial hydrodesulfurization to fine chemical synthesis. dicp.ac.cn
Ligand exchange is a fundamental step in many catalytic cycles where one ligand is replaced by another at a metal center. savemyexams.com In the context of this compound, the sulfur atom can act as a ligand, coordinating to a metal catalyst. The subsequent exchange with another reactant is a key process.
The mechanism of ligand exchange can be broadly classified as associative (A), dissociative (D), or interchange (I). libretexts.org
Associative (A) Mechanism: An incoming ligand first binds to the metal center, forming an intermediate with an increased coordination number. Subsequently, the original ligand (in this case, potentially this compound) departs. libretexts.org This is common in square planar complexes. libretexts.org
Dissociative (D) Mechanism: The original ligand dissociates from the metal center first, creating an intermediate with a lower coordination number. The incoming ligand then binds to this intermediate. libretexts.org
Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters as the leaving group departs, without a distinct intermediate. libretexts.org
The specific pathway taken depends on factors like the nature of the metal, its oxidation state, the other ligands present, and the reaction conditions. For instance, in reactions catalyzed by transition metals, this compound could first coordinate to the metal center, followed by a ligand exchange step that introduces another reactant into the coordination sphere, setting the stage for subsequent transformations.
A related concept is the chelate effect, where a multidentate ligand replaces multiple monodentate ligands, a process driven by a favorable increase in entropy. savemyexams.com
| Mechanism Type | Description | Key Intermediate Characteristic |
|---|---|---|
| Associative (A) | Incoming ligand binds first, then original ligand leaves. libretexts.org | Increased coordination number. libretexts.org |
| Dissociative (D) | Original ligand leaves first, then incoming ligand binds. libretexts.org | Decreased coordination number. libretexts.org |
| Interchange (I) | Concerted process of bond-breaking and bond-forming. libretexts.org | No distinct intermediate. libretexts.org |
Electron transfer reactions are crucial in many metal-mediated processes. The transfer of an electron from a donor to an acceptor can occur through two primary mechanisms: outer-sphere and inner-sphere. libretexts.orglibretexts.org
Outer-Sphere Electron Transfer: In this mechanism, the electron is transferred between two coordination complexes that remain intact. libretexts.orguv.es The electron tunnels through the space separating the two reactants. libretexts.org The rate of these reactions is influenced by the distance between the metal centers and the reorganization energy required for the structural changes upon electron transfer. nih.gov
Inner-Sphere Electron Transfer: This mechanism involves the formation of a bridged intermediate where a ligand is shared between the two metal centers involved in the electron transfer. libretexts.orgbhu.ac.in One of the reactants must have a ligand capable of bridging, and the other must have a labile ligand that can be displaced to form the bridge. bhu.ac.in The electron is then transferred through this bridging ligand.
In reactions involving this compound, the sulfur atom could potentially act as a bridging ligand, facilitating an inner-sphere electron transfer between two metal centers. Alternatively, if the complex containing this compound is substitutionally inert, an outer-sphere mechanism would be more likely. The specific mechanism is dictated by the nature of the reactants and the reaction conditions.
| Mechanism | Key Feature | Requirement |
|---|---|---|
| Outer-Sphere | Electron transfer occurs without direct contact between metal coordination shells. libretexts.org | Intact coordination spheres. uv.es |
| Inner-Sphere | Electron transfer is mediated by a bridging ligand shared between the two metal centers. libretexts.orgbhu.ac.in | One reactant must have a bridging ligand and the other a labile ligand. bhu.ac.in |
Computational Mechanistic Studies
Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions at an atomic level. scielo.br For reactions involving this compound, these methods can elucidate complex reaction pathways, identify transient intermediates, and characterize transition states.
A transition state represents the highest energy point along a reaction coordinate, and its structure and energy are critical in determining the reaction rate and outcome. numberanalytics.com Computational methods, such as density functional theory (DFT), are widely used to locate and characterize transition states. mdpi.comnih.gov
For a hypothetical reaction involving this compound, computational chemists can model the potential energy surface to identify the transition state structure. Analysis of this structure can reveal which bonds are breaking and forming at this critical point. For instance, in a C-S bond activation step, the transition state would likely show an elongated C-S bond and the formation of new bonds to the catalyst.
The activation energy, which is the energy difference between the reactants and the transition state, can be calculated and used to predict the reaction's feasibility and rate. scielo.br Sometimes, a single transition state can lead to multiple products, a phenomenon that can be explored through molecular dynamics simulations. wayne.edu
A reaction coordinate is a parameter that represents the progress of a reaction from reactants to products. youtube.com By mapping the energy of the system as a function of the reaction coordinate, a reaction energy profile can be constructed. This profile provides a visual representation of the reaction mechanism, showing the energies of reactants, intermediates, transition states, and products. numberanalytics.comyoutube.com
For a multi-step reaction involving this compound, computational analysis of the reaction coordinate can help to identify the rate-determining step—the step with the highest energy barrier. youtube.com This information is invaluable for understanding and optimizing reaction conditions. For example, in a catalytic cycle, identifying the rate-limiting step can guide the design of more efficient catalysts.
Kinetics of Reactions Involving this compound
The study of reaction kinetics provides quantitative information about the rates of chemical reactions and the factors that influence them. For reactions involving this compound, kinetic studies can help to elucidate the reaction mechanism.
The rate of a reaction is often expressed by a rate law, which shows the dependence of the reaction rate on the concentrations of the reactants. youtube.com For example, a reaction that is first-order in this compound and first-order in a catalyst would have a rate law of the form: Rate = k[this compound][Catalyst]. This would be indicative of a bimolecular rate-determining step. youtube.com
Experimental data from kinetic studies, such as the effect of reactant concentrations, temperature, and catalysts on the reaction rate, can be compared with theoretical predictions from computational studies to validate proposed mechanisms. ethz.ch For instance, if a proposed mechanism involves a dissociative first step, the reaction rate would be expected to be independent of the concentration of the incoming ligand. dalalinstitute.com Conversely, an associative mechanism would show a dependence on the incoming ligand's concentration. dalalinstitute.com
| Kinetic Parameter | Information Provided | Example Implication for Mechanism |
|---|---|---|
| Rate Law | Dependence of reaction rate on reactant concentrations. youtube.com | A second-order rate law suggests a bimolecular rate-determining step. youtube.com |
| Activation Energy | Minimum energy required for a reaction to occur. scielo.br | A high activation energy indicates a slow reaction rate. |
| Temperature Dependence | How the reaction rate changes with temperature. | Can be used to determine activation parameters. |
Advanced Spectroscopic and Analytical Characterization of 2 Ethylthioanisole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopyresearchgate.netmnstate.edu
NMR spectroscopy serves as a powerful method for determining the precise connectivity and spatial arrangement of atoms within the 2-Ethylthioanisole molecule. Analysis of one- and two-dimensional spectra provides a complete picture of the proton and carbon environments.
The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound exhibit distinct signals corresponding to each unique nucleus in the molecule. The chemical shifts are influenced by the electronic environment, including the effects of the methoxy (B1213986) and ethylthio substituents on the aromatic ring. chemconnections.org
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The aromatic region typically shows a complex multiplet pattern due to the coupling between adjacent protons. The ethyl group protons appear as a characteristic quartet and triplet, while the methoxy protons present as a sharp singlet.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic (H3-H6) | ~6.8 - 7.3 | Multiplet | - | 4H |
| Methoxy (-OCH₃) | ~3.8 | Singlet | - | 3H |
| Methylene (B1212753) (-SCH₂CH₃) | ~2.9 | Quartet | ~7.4 | 2H |
| Methyl (-SCH₂CH₃) | ~1.3 | Triplet | ~7.4 | 3H |
Note: Predicted values are based on standard chemical shift ranges and substituent effects. Actual experimental values may vary depending on the solvent and instrument frequency.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum shows nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the electron-donating effects of the methoxy and ethylthio groups. wisc.edu
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1 (C-S) | ~125 |
| C2 (C-O) | ~157 |
| C3-C6 (Aromatic CH) | ~110 - 130 |
| Methoxy (-OCH₃) | ~55 |
| Methylene (-SCH₂CH₃) | ~28 |
| Methyl (-SCH₂CH₃) | ~15 |
Note: Predicted values are based on standard chemical shift ranges and substituent effects. Actual experimental values may vary depending on the solvent and instrument frequency.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. mnstate.edu For this compound, COSY would show a cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. It would also show correlations between adjacent aromatic protons, aiding in their specific assignment.
HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). libretexts.org It allows for the definitive assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals. For example, the singlet at ~3.8 ppm would correlate with the methoxy carbon signal at ~55 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. libretexts.org This is vital for piecing together the molecular structure. Key correlations would include the methoxy protons showing a cross-peak to the C2 aromatic carbon, and the methylene protons of the ethyl group correlating with the C1 aromatic carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, revealing through-space correlations rather than through-bond couplings. researchgate.net This is particularly useful for determining the preferred conformation of the substituents. A NOESY spectrum would be expected to show a correlation between the methoxy protons (-OCH₃) and the H3 proton on the aromatic ring, as well as between the ethylthio methylene protons (-SCH₂-) and the H3 proton, confirming their ortho positioning.
Dynamic NMR (DNMR) studies can provide insights into conformational processes occurring on the NMR timescale, such as restricted rotation around single bonds. semanticscholar.org For molecules like this compound, variable temperature (VT) NMR experiments could be used to study the rotational barriers around the C(aryl)-S and C(aryl)-O bonds.
Research on related compounds like substituted anisoles and thioanisoles has shown that steric hindrance from ortho substituents can influence the preferred conformation and the barrier to rotation of the methoxy and thiomethyl groups. researchgate.netcdnsciencepub.com In this compound, the interplay between the adjacent ethylthio and methoxy groups likely influences their rotational dynamics. At low temperatures, separate signals for non-equivalent aromatic protons or rotamers might be observed if the rotation is slow enough, which would coalesce into averaged signals as the temperature is increased. Such studies allow for the calculation of the activation energy for these rotational processes.
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysisnationalmaglab.orglibretexts.org
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. miamioh.edu
HRMS provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.govmdpi.comspectroscopyonline.com This precision allows for the determination of the exact elemental formula. For this compound, the molecular formula is C₉H₁₂OS. HRMS can distinguish this formula from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). The presence of sulfur can be further confirmed by the characteristic isotopic pattern of the molecular ion peak, specifically the M+2 peak resulting from the natural abundance of the ³⁴S isotope. chemguide.co.uk
Interactive Data Table: Exact Mass Calculation for this compound (C₉H₁₂OS)
| Element | Number of Atoms | Isotope | Exact Mass (amu) | Total Mass (amu) |
| Carbon | 9 | ¹²C | 12.000000 | 108.000000 |
| Hydrogen | 12 | ¹H | 1.007825 | 12.093900 |
| Oxygen | 1 | ¹⁶O | 15.994915 | 15.994915 |
| Sulfur | 1 | ³²S | 31.972071 | 31.972071 |
| Total | 168.060886 |
An HRMS measurement confirming a mass close to 168.0609 would provide strong evidence for the elemental formula C₉H₁₂OS. sisweb.com
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (precursor ion) and subjecting it to fragmentation, typically through collision-induced dissociation (CID). nationalmaglab.orgnih.govunt.edu The resulting fragment ions (product ions) are then analyzed, providing detailed structural information. The fragmentation pathways of this compound are dictated by the stability of the resulting ions and neutral losses.
Common fragmentation pathways would likely involve:
Loss of an ethyl radical (•CH₂CH₃): Cleavage of the S-C₂H₅ bond would result in a stable thionium (B1214772) ion.
[M - 29]⁺
Loss of a methyl radical (•CH₃): Cleavage of the O-CH₃ bond would produce a characteristic fragment.
[M - 15]⁺
Cleavage of the C-S bond: Fragmentation can lead to the loss of the ethylthio group.
Rearrangements: More complex fragmentation patterns involving rearrangements of the aromatic ring and substituent groups can also occur. lifesciencesite.com
Analyzing these specific fragmentation patterns allows for the confirmation of the presence and connectivity of the methoxy and ethylthio groups on the aromatic ring. nih.gov
Interactive Data Table: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Loss |
| 168 | [M]⁺ (Molecular Ion) |
| 153 | [M - CH₃]⁺ |
| 139 | [M - C₂H₅]⁺ |
| 125 | [M - CH₃CO]⁺ |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile compounds such as this compound. In GC-MS, the sample is first vaporized and separated based on its boiling point and affinity for the chromatographic column. osti.gov As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.
The application of GC-MS for analyzing compounds similar in nature to this compound, such as those found in complex matrices, is well-documented. nih.gov For instance, methods have been developed for the analysis of fumigants and other volatile organic compounds in various samples, often involving an initial extraction followed by direct injection into the GC-MS system. eurl-pesticides.eumdpi.com A typical analysis would involve thermal desorption if the compound is collected on an adsorbent material. osti.gov The resulting chromatogram would show a peak at a specific retention time for this compound, and the mass spectrum of that peak would be used for definitive identification by comparing it to spectral libraries or a known standard. researchgate.net The coupling of a sniffing port to a GC-MS system can also be employed to correlate specific odors with identified compounds in a sample. osti.gov
Below is a table outlining typical parameters that would be configured for a GC-MS analysis of a compound like this compound.
Table 1: Illustrative GC-MS System Parameters
| Parameter | Typical Setting/Value | Purpose |
|---|---|---|
| Gas Chromatograph (GC) | ||
| Injection Mode | Split/Splitless | To introduce a small, representative sample onto the column. |
| Column Type | Capillary (e.g., DB-5ms, HP-5ms) | Provides high-resolution separation of volatile compounds. |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Temperature Program | Ramped (e.g., 50°C to 250°C) | To separate compounds based on their different boiling points. |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) | Fragments the molecule in a reproducible way for identification. |
| Ionization Energy | 70 eV | Standard energy to ensure consistent fragmentation patterns. |
| Mass Analyzer | Quadrupole | Filters ions based on their mass-to-charge ratio. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-MS/MS)
For compounds that may be less volatile or thermally sensitive, Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-performance variant, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), offer a robust alternative. jfda-online.com These techniques separate compounds in a liquid phase before they are introduced into the mass spectrometer. mdpi.com LC-MS/MS is particularly powerful due to its high sensitivity and selectivity, making it a gold standard for quantifying trace-level analytes in complex matrices like food or environmental samples. jfda-online.comresearchgate.net
The process involves separating this compound from a sample mixture using a liquid chromatograph, often with a reversed-phase column where polar solvents are used. researchgate.net After elution, the analyte is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). researchgate.net The use of tandem mass spectrometry (MS/MS) significantly enhances specificity. researchgate.net In this setup, the first mass spectrometer (Q1) selects the molecular ion of this compound, which is then fragmented in a collision cell. The resulting fragment ions are analyzed by a second mass spectrometer (Q3). This process, known as selected reaction monitoring (SRM), allows for highly specific and quantifiable detection with minimal interference from the sample matrix. ipbeja.pteurl-pesticides.eu
The table below details typical parameters for an LC-MS/MS method.
Table 2: Illustrative LC-MS/MS System Parameters
| Parameter | Typical Setting/Value | Purpose |
|---|---|---|
| Liquid Chromatograph (LC) | ||
| Column Type | Reversed-Phase (e.g., C18) | Separates compounds based on their hydrophobicity. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | To elute compounds from the column with good resolution. |
| Flow Rate | 0.2 - 1.0 mL/min (LC); <0.5 mL/min (UPLC) | Determines the speed of the separation. |
| Mass Spectrometer (MS/MS) | ||
| Ionization Source | Electrospray Ionization (ESI), positive mode | Generates charged molecules from the eluent for MS analysis. |
| Acquisition Mode | Selected Reaction Monitoring (SRM) | Provides high selectivity and sensitivity for quantification. |
| Collision Gas | Argon or Nitrogen | Used to induce fragmentation of the selected parent ion. |
| Parent Ion (Q1) | [M+H]⁺ for this compound | The mass of the protonated molecule to be isolated. |
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about a molecule's structure by probing its molecular vibrations. spectroscopyonline.commt.com IR spectroscopy measures the absorption of infrared light by molecules as they transition to a higher vibrational state, a process that requires a change in the molecule's dipole moment. photothermal.com Conversely, Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser) resulting from molecular vibrations, which requires a change in the molecule's polarizability. edinst.com Because of these different selection rules, the two techniques are often complementary, with some vibrations being strong in IR and weak or absent in Raman, and vice versa. photothermal.comedinst.com
The vibrational spectrum of this compound contains characteristic bands that correspond to the vibrations of its specific functional groups. The "fingerprint region" of the IR spectrum, in particular, is unique to the molecule and allows for its identification. mt.com By analyzing the positions and intensities of these bands, one can confirm the presence of the ethyl group, the thioether linkage, and the substituted benzene (B151609) ring.
Table 3: Expected Vibrational Modes for this compound
| Functional Group/Vibration | Approximate Wavenumber (cm⁻¹) | Expected Activity | Description |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | IR & Raman | Stretching of the C-H bonds on the benzene ring. |
| Aliphatic C-H Stretch | 3000 - 2850 | IR & Raman | Asymmetric and symmetric stretching of C-H bonds in the ethyl group. |
| Aromatic C=C Stretch | 1600 - 1450 | IR & Raman | In-plane stretching vibrations of the carbon-carbon bonds within the benzene ring. |
| CH₂/CH₃ Bending | 1470 - 1370 | IR & Raman | Scissoring and bending vibrations of the aliphatic C-H bonds. |
| C-S Stretch | 700 - 600 | IR & Raman | Stretching of the carbon-sulfur bonds (both alkyl-sulfur and aryl-sulfur). |
Vibrational spectroscopy is a key tool for studying the conformational isomers (or rotamers) of molecules. auremn.org.br For this compound, rotation can occur around the Aryl-S and S-Ethyl single bonds, potentially leading to different stable spatial arrangements (conformers). These different conformers can have distinct vibrational spectra. americanpharmaceuticalreview.com Although the energy differences may be small, leading to an equilibrium of multiple conformers at room temperature, subtle changes like frequency shifts, relative intensity differences, or the appearance of new bands can be observed. uc.pt Theoretical approaches, such as Density Functional Theory (DFT) calculations, are often used in conjunction with experimental IR and Raman spectra to predict the structures of the most stable conformers and to simulate their vibrational spectra, aiding in the assignment of experimental bands to specific conformers. uc.ptconicet.gov.ar
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence
Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are techniques that probe the electronic transitions within a molecule. biocompare.com UV-Vis spectroscopy measures the absorption of light as electrons are promoted from a ground electronic state to a higher-energy excited state. nih.gov Fluorescence spectroscopy measures the emission of light as electrons relax from an excited state back down to the ground state. dtic.mil Because fluorescence is a highly sensitive technique, it can be used to detect very low concentrations of fluorescent compounds. drawellanalytical.com
The UV-Vis spectrum of this compound is determined by its chromophores—the parts of the molecule that absorb light. In this case, the primary chromophore is the substituted benzene ring, with modification by the thioether group. The absorption of UV light promotes electrons from lower-energy molecular orbitals to higher-energy ones. libretexts.org
The key electronic transitions expected for this compound are:
π → π* Transitions: These are typically high-intensity absorptions arising from the promotion of an electron from a bonding π orbital (associated with the aromatic ring) to an antibonding π* orbital. libretexts.org Conjugated systems, like the benzene ring, have smaller energy gaps for these transitions, causing them to absorb in the UV-Vis range. libretexts.org
n → π* Transitions: These transitions involve promoting a non-bonding electron (n), such as one from the lone pairs on the sulfur atom, to an antibonding π* orbital of the aromatic ring. These transitions are generally lower in energy and have a much lower intensity than π → π* transitions. conicet.gov.ar
The absorption of a photon can excite the molecule to a higher vibrational level within an excited electronic state. ufg.br If the molecule is fluorescent, it will rapidly relax to the lowest vibrational level of the first excited electronic state before emitting a photon to return to the ground state. researchgate.net This emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift.
Table 4: Potential Electronic Transitions in this compound
| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|
| π → π* | π (aromatic ring) → π* (aromatic ring) | UV (e.g., ~200-280 nm) | High |
Solvent Effects on Electronic Spectra
The electronic absorption spectrum of a molecule, such as this compound, is sensitive to the surrounding solvent environment. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited electronic states of the molecule. vlabs.ac.in The choice of solvent can alter the position (λmax) and intensity of absorption bands. tutorchase.com
This compound possesses a benzene ring, which gives rise to π→π* transitions, and a sulfur atom with non-bonding electron pairs, which can participate in n→π* transitions. The behavior of these transitions in response to solvent polarity is typically distinct:
π→π Transitions:* These transitions often involve an excited state that is more polar than the ground state. In such cases, increasing the polarity of the solvent will stabilize the excited state more than the ground state. libretexts.org This stabilization reduces the energy gap for the transition, resulting in a shift of the absorption maximum to a longer wavelength, an effect known as a bathochromic or red shift. vlabs.ac.inlibretexts.org
n→π Transitions:* In these transitions, an electron moves from a non-bonding orbital to an antibonding π* orbital. The ground state, with its lone pairs, can often interact strongly with polar, protic solvents through dipole-dipole interactions or hydrogen bonding. These interactions stabilize the ground state. As the electronic transition is faster than the time required for solvent molecules to reorient, the excited state is less stabilized. libretexts.org Consequently, more energy is required for the transition in a polar solvent, leading to a shift to a shorter wavelength, known as a hypsochromic or blue shift. vlabs.ac.inlibretexts.org
While specific experimental data for this compound is not extensively published, the expected solvatochromic shifts can be predicted based on these principles. A systematic study would likely reveal a red shift for the primary aromatic π→π* bands and a blue shift for the weaker, longer-wavelength n→π* shoulder as solvent polarity increases.
Table 1: Expected Solvatochromic Shifts for this compound in Various Solvents (This table is illustrative and based on established spectroscopic principles, as specific experimental values for this compound are not available in the cited literature.)
| Solvent | Polarity Index (approx.) | Expected Shift for π→π | Expected Shift for n→π |
| n-Hexane | 0.1 | Reference | Reference |
| Toluene | 2.4 | Minor Red Shift | Minor Blue Shift |
| Ethanol | 4.3 | Red Shift | Blue Shift |
| Acetonitrile | 5.8 | Significant Red Shift | Significant Blue Shift |
| Water | 10.2 | Strong Red Shift | Strong Blue Shift |
Table 2: Properties of Common UV-Visible Spectroscopy Solvents (Data sourced from various spectroscopic resources. chiralabsxl.com)
| Solvent | UV Cutoff (nm) |
| Acetonitrile | 190 |
| Cyclohexane | 195 |
| Dichloromethane | 232 |
| Dimethyl Sulfoxide (B87167) | 262 |
| Ethanol | 205 |
| n-Hexane | 195 |
| Methanol | 205 |
| Toluene | 285 |
| Water | 180 |
X-ray Diffraction (XRD) for Solid-State Structural Determination
X-ray Diffraction (XRD) on a single crystal is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid. pdx.edulibretexts.org This method provides an unambiguous determination of bond lengths, bond angles, and intermolecular interactions within the crystal lattice. libretexts.org
A comprehensive search of the scientific literature indicates that the single-crystal X-ray structure of this compound has not yet been reported. Should a suitable crystal of the compound be grown and analyzed, the XRD experiment would yield fundamental crystallographic data. This data would include:
Crystal System: The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic, triclinic).
Space Group: The specific symmetry group describing the arrangement of molecules within the unit cell.
Unit Cell Parameters: The dimensions of the unit cell (lengths a, b, c) and the angles between them (α, β, γ).
This information would allow for the creation of a detailed structural model, confirming the conformation of the ethyl and methyl groups relative to the benzene ring and describing how the molecules pack together in the solid state.
Table 3: Illustrative Data Provided by Single-Crystal XRD Analysis
| Parameter | Information Provided |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Unit cell dimension |
| b (Å) | Unit cell dimension |
| c (Å) | Unit cell dimension |
| α (°) | Unit cell angle |
| β (°) | Unit cell angle |
| γ (°) | Unit cell angle |
| Volume (ų) | Volume of the unit cell |
| Z | Number of molecules per unit cell |
Other Specialized Spectroscopic Techniques
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as organic radicals and many transition metal complexes. wikipedia.orglibretexts.org In its stable, neutral ground state, all electrons in this compound are spin-paired. Therefore, the molecule is diamagnetic and considered "EPR silent," meaning it will not produce an EPR spectrum. ethz.ch
An EPR signal could only be observed if this compound were converted into a paramagnetic species. This could be achieved through one-electron oxidation to form a radical cation ([C₉H₁₂S]⁺•) or one-electron reduction to form a radical anion ([C₉H₁₂S]⁻•). A hypothetical EPR study of such a radical would provide valuable information about the distribution of the unpaired electron's spin density across the aromatic ring and the sulfur atom, as revealed by the g-factor and hyperfine coupling constants. However, no such studies have been reported in the surveyed literature.
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to determine the local geometric and electronic structure of matter. wikipedia.org It requires a high-intensity, tunable X-ray source, typically from a synchrotron. wikipedia.org XAS is applicable to samples in various forms, including solids and liquids. wikipedia.org
There are no published XAS studies specifically on this compound. However, a hypothetical experiment focusing on the sulfur atom could provide significant insight. A sulfur K-edge XAS experiment would yield a spectrum with two main regions:
XANES (X-ray Absorption Near-Edge Structure): The position and features of the absorption edge are sensitive to the oxidation state, coordination environment, and covalency of the sulfur atom. It could precisely define the electronic state of the sulfur within the thioether and thioanisole (B89551) moieties.
EXAFS (Extended X-ray Absorption Fine Structure): The oscillations past the absorption edge can be analyzed to determine the bond distances and coordination numbers of the atoms immediately surrounding the sulfur atom with high precision. This would provide an accurate measure of the S-C(aryl) and S-C(ethyl) bond lengths.
Scanning Tunneling Microscopy (STM) is a surface-sensitive technique that can image conductive or semiconductive surfaces with atomic resolution. wikipedia.orgoxinst.com It operates based on the quantum tunneling of electrons between a sharp metallic tip and the sample surface. bc.edu
No STM studies of this compound have been reported. A potential study could involve the adsorption of this compound molecules onto a well-defined, conductive substrate such as Au(111) or highly oriented pyrolytic graphite (B72142) (HOPG) in an ultra-high vacuum environment. Such an experiment could reveal:
The preferred adsorption geometry of a single molecule on the surface.
The formation of self-assembled monolayers, providing information on intermolecular interactions that govern surface packing.
The electronic properties of the adsorbed molecule using Scanning Tunneling Spectroscopy (STS), a related technique that measures the local density of electronic states (LDOS). bc.edu This could potentially be used to visualize the molecule's frontier orbitals (HOMO and LUMO).
Computational Chemistry and Theoretical Investigations of 2 Ethylthioanisole
Quantum Chemical Calculations: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a prominent class of computational methods used in quantum chemistry and physics to investigate the electronic structure of many-body systems, particularly atoms, molecules, and condensed phases. irjweb.comnrel.govmdpi.com DFT is valued for its favorable balance of accuracy and computational cost, making it a workhorse for molecular modeling. researchgate.netcnr.it The theory's central concept is that the energy of a system can be determined from its electron density, a function of only three spatial coordinates, rather than the complex many-electron wavefunction. irjweb.commdpi.com
A fundamental application of DFT is the determination of a molecule's equilibrium geometry—the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. numberanalytics.comrsc.org This geometry optimization process is crucial as the resulting structure provides the foundation for calculating most other chemical properties. numberanalytics.com
For thioanisole (B89551), a molecule structurally similar to 2-ethylthioanisole, extensive calculations have been performed to determine its ground-state geometry. Studies using the M06-2X functional with the MG3S basis set and the CASSCF(12,11)/MB method have confirmed that the ground state (S₀) equilibrium geometry possesses Cₛ symmetry, with the thiomethyl group lying in the plane of the phenyl ring. acs.org This planar conformation is supported by both experimental results and various other high-level calculations. acs.orgmdpi.com
The table below presents selected optimized geometrical parameters for the ground state of thioanisole, as calculated by Li et al. (2015). This data illustrates the level of precision that can be achieved through DFT calculations.
| Parameter | M06-2X/MG3S | CASSCF(12,11)/MB |
|---|---|---|
| r(C1–S) | 1.76 Å | 1.80 Å |
| r(S–C7) | 1.80 Å | 1.83 Å |
| ∠(C1–S–C7) | 102.88° | 103.84° |
| τ(C2–C1–S–C7) | 0.0° | 0.0° |
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and the energy required for its lowest electronic excitation. researchgate.netphyschemres.org A large HOMO-LUMO gap generally implies high stability and low reactivity, as more energy is needed to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations are widely used to compute these orbital energies and the resulting gap. irjweb.com For instance, in a study of an iron(III) porphyrin complex, the HOMO-LUMO gap calculated at the B3LYP/6-311G(d,p) level was found to be 0.9042 eV, indicating significant potential for electronic transfer. acs.org
| FMO Parameter | Significance |
|---|---|
| EHOMO (Energy of HOMO) | Correlates with the potential to donate an electron (ionization potential). Higher energy indicates greater electron-donating ability. |
| ELUMO (Energy of LUMO) | Correlates with the potential to accept an electron (electron affinity). Lower energy indicates greater electron-accepting ability. |
| ΔE (HOMO-LUMO Gap) | Indicates kinetic stability and the energy of the lowest electronic excitation. A larger gap suggests higher stability and lower reactivity. |
DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental results.
Vibrational Frequencies: Theoretical frequency calculations can predict the positions and intensities of bands in a molecule's infrared (IR) and Raman spectra. acs.org These calculations involve computing the second derivatives of the energy with respect to atomic displacements (the Hessian matrix) at the optimized geometry. researcher.life The results are often scaled by an empirical factor to better match experimental fundamental frequencies. researchgate.net For thioanisole, DFT calculations have been used to assign the observed bands in its vibrational spectra, including the low-frequency torsional modes of the methylthio group. acs.orgnih.gov
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT, combined with methods like the Gauge-Including Atomic Orbital (GIAO), can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules. rsc.orge3s-conferences.org The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. rsc.org These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) and applying a linear scaling correction. nrel.govresearchgate.net This predictive power is invaluable for assigning complex spectra and distinguishing between isomers or tautomers. e3s-conferences.org
| Spectroscopic Parameter | Computational Method | Application |
|---|---|---|
| Vibrational Frequencies (IR/Raman) | DFT (e.g., B3LYP) frequency analysis | Assignment of experimental spectra, characterization of vibrational modes. |
| NMR Chemical Shifts (¹H, ¹³C) | DFT + GIAO | Structural elucidation, assignment of NMR signals, distinguishing between isomers. |
DFT is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the study of reaction mechanisms and kinetics. rsc.orgkuleuven.be This involves locating and characterizing stationary points, including reactants, products, and, most importantly, transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. rsc.org
The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. Computational methods like the Quadratic Synchronous Transit (QST) or Nudged Elastic Band (NEB) are used to locate the TS structure. rsc.org For thioanisole and its derivatives, DFT has been used to investigate reaction mechanisms such as photodissociation, protonation, and methylation. researchgate.netaip.orgrsc.org For example, studies on the photoinduced S–Me bond fission in 4-substituted thioanisoles have utilized DFT to explore the energetics of the reaction pathway, identifying the crucial role of conical intersections between electronic states. aip.orgfrontiersin.org
| Computational Target | Significance |
|---|---|
| Reactant/Product Energy | Determines the overall thermodynamics of the reaction (ΔE). |
| Transition State (TS) Structure | Identifies the geometry of the highest energy point along the reaction path. |
| Activation Energy (Eₐ) | Energy difference between TS and reactants; controls the reaction rate. |
Chemical reactions are most often performed in a solvent, which can significantly influence molecular conformation, reactivity, and spectroscopic properties. mdpi.com Computational models account for these solvent effects in two primary ways: implicit and explicit models.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. researchgate.net
Explicit solvent models involve including a discrete number of solvent molecules around the solute. mdpi.com This method is more computationally intensive but can capture specific short-range interactions like hydrogen bonding. acs.org Studies have shown that binding energies and reactivity can change significantly when moving from the gas phase to a solvent environment. tdx.cat For instance, the choice of solvent can alter the preferred conformation of a molecule and the energy barriers of competing reaction pathways, thus controlling selectivity. mdpi.com
Ab Initio Methods and Post-Hartree-Fock Approaches
While DFT is powerful, ab initio ("from the beginning") methods provide an alternative, and often more systematically improvable, route to solving the electronic Schrödinger equation. The simplest ab initio method is the Hartree-Fock (HF) theory, which approximates the many-electron wavefunction as a single Slater determinant. researchgate.net However, HF neglects the detailed correlation between the motions of individual electrons, which is a significant limitation. researchgate.net
Post-Hartree-Fock methods are a family of techniques designed to systematically incorporate electron correlation and improve upon the HF approximation. These methods include:
Møller-Plesset Perturbation Theory (MPn): This method treats electron correlation as a perturbation to the HF Hamiltonian. The second-order correction (MP2) is a common and cost-effective way to include dynamic correlation. aip.org
Configuration Interaction (CI): This variational method constructs the wavefunction as a linear combination of the HF determinant and determinants generated by exciting electrons from occupied to virtual orbitals.
Coupled Cluster (CC) Theory: This size-consistent method is considered one of the "gold standards" in quantum chemistry for its high accuracy. CCSD(T), which includes single, double, and a non-iterative treatment of triple excitations, is often used to obtain benchmark energies. mdpi.com
For thioanisole, post-HF methods like MP2 and CCSD(T) have been used alongside DFT to study its conformational preferences. mdpi.com These high-level calculations provide a reference against which the performance of various DFT functionals can be judged, confirming that the planar conformer is the global minimum. mdpi.com
| Method | Description | Typical Application |
|---|---|---|
| Hartree-Fock (HF) | Mean-field approximation; neglects electron correlation. | Provides a basic, qualitative picture and a starting point for more advanced methods. |
| Møller-Plesset (MP2) | Adds second-order perturbation correction for electron correlation. | Cost-effective improvement over HF for non-covalent interactions and reaction energies. |
| Coupled Cluster (CCSD(T)) | Highly accurate method including single, double, and perturbative triple excitations. | Provides benchmark-quality energies for small to medium-sized molecules. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a fundamental computational method used to explore the conformational landscape of a molecule and its interactions with its environment over time. This technique involves simulating the physical movements of atoms and molecules, providing insights into stable conformations, flexibility, and non-covalent interactions. For a molecule like this compound, MD simulations could elucidate the rotational dynamics around the C-S bonds of the ethylthio and methoxy (B1213986) groups, and the resulting preferred spatial arrangements of these substituents relative to the benzene (B151609) ring.
However, a thorough search of scientific databases yields no specific studies where molecular dynamics simulations have been applied to this compound. While general methodologies for the conformational analysis of flexible molecules and the study of intermolecular interactions are well-established, direct research findings for this compound are not present in the current literature.
Computational Catalysis Studies Involving this compound
Computational catalysis employs quantum chemical calculations, such as Density Functional Theory (DFT), to model chemical reactions at an atomic level. These studies can determine reaction mechanisms, identify transition states, and predict the efficiency of catalysts for specific transformations. This compound could theoretically be studied as a substrate, product, or intermediate in various catalytic processes, such as desulfurization or cross-coupling reactions. Computational models could predict activation energies and reaction pathways, guiding the development of new catalysts.
Despite the broad applicability of these methods, there are no published computational catalysis studies that specifically involve this compound. Research in computational catalysis tends to focus on reactions of broader industrial or academic interest, and it appears this specific compound has not yet been a target of such investigations.
Theoretical Insights into Reactivity and Selectivity
The reactivity and selectivity of a molecule can be extensively analyzed using theoretical methods. Calculations can determine various molecular properties and reactivity descriptors, such as:
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions indicate where a molecule is likely to act as an electron donor or acceptor, respectively.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
Fukui Functions: These functions provide a more detailed, atom-specific measure of reactivity for electrophilic, nucleophilic, and radical attacks.
For this compound, these calculations could predict its behavior in reactions like electrophilic aromatic substitution, indicating whether incoming electrophiles would preferentially add to the ortho, meta, or para positions relative to the existing substituents. However, no specific theoretical studies detailing these reactivity descriptors for this compound are available in the scientific literature.
Comparison of Computational Results with Experimental Data
A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For instance, the calculated geometric parameters (bond lengths, bond angles) of the lowest-energy conformation of this compound could be compared with data from X-ray crystallography. Similarly, calculated vibrational frequencies could be matched with experimental infrared (IR) or Raman spectra, and predicted NMR chemical shifts could be compared with experimental spectra. This comparison is essential to confirm the accuracy and predictive power of the computational methods used.
As no computational studies on this compound have been published, no such comparisons with experimental data have been reported in the literature.
Limited Publicly Available Data on Advanced Chemical Applications of this compound
Following a comprehensive search of scientific literature for the applications and advanced utilities of the chemical compound this compound, it has been determined that there is a significant scarcity of published research detailing its use in the specific areas outlined. The investigation sought to find information regarding its role as a building block in complex organic synthesis for heterocyclic compounds and advanced materials, its function in ligand and coordination chemistry, and its application as an advanced reagent or in protecting group chemistry.
The available information is limited to fundamental physical property data. For instance, data regarding its vapor pressure and Antoine constants have been cataloged in chemical reference works.
Table 1: Physical Chemistry Data for this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 20760-06-9 | stipjakarta.ac.id |
| Molecular Formula | C9H12S | stipjakarta.ac.id |
| Vapor Pressure | 501.15 K / 101.325 kPa | stipjakarta.ac.id |
| Antoine Constant A | 5.89054 | stipjakarta.ac.id |
| Antoine Constant B | 1643.86 | stipjakarta.ac.id |
Due to the lack of specific research findings in the requested areas, it is not possible to generate an in-depth article on the advanced utilities of this compound in the following sections and subsections:
Applications and Advanced Utilities of 2 Ethylthioanisole in Chemical Science
Advanced Reagents and Protecting Group Chemistry
Without supporting scientific literature, any attempt to elaborate on these topics would be speculative and would not meet the required standards of accuracy and factual reporting.
Environmental Distribution, Detection, and Transformation of 2 Ethylthioanisole
Occurrence and Detection in Environmental Compartments
The presence of 2-Ethylthioanisole in the environment is not widely documented in readily available literature, but its occurrence can be inferred from the behavior of similar volatile organic sulfur compounds (VOSCs). These compounds are known to be present in various environmental matrices, often originating from industrial processes, wastewater treatment facilities, and the microbial degradation of organic matter. nih.govnih.gov
Volatile organic sulfur compounds are frequently detected in environmental water and soil samples, particularly in anaerobic environments where sulfate-reducing bacteria are active. nih.gov Thioanisoles can be formed through the microbial methylation of thiophenols. Sources of VOSCs in aquatic and terrestrial systems include industrial effluents, particularly from petrochemical and pulp and paper industries, and wastewater treatment plants. nih.govmdpi.com
In wastewater, VOSCs are recognized as significant contributors to nuisance odors. nih.gov Compounds like dimethyl sulfide (B99878) and various thiols have been identified in wastewater biosolids and sludge. nih.gov While specific data for this compound is scarce, its chemical structure suggests it could be present in similar environments, arising from either industrial discharge or as a metabolite from microbial activity in contaminated soils and sediments. The analysis of contaminated groundwater has revealed complex mixtures of C1–C4 alkyl sulfides, indicating that thioethers like this compound could be part of the profile of organic sulfur pollutants. researchgate.net
VOSCs are known to be released into the atmosphere from both natural and anthropogenic sources. acs.org Natural sources are significant, with marine environments releasing large quantities of compounds like dimethyl sulfide (DMS). acs.orgcopernicus.org Anthropogenic sources include petroleum refineries, wastewater treatment facilities, and industrial manufacturing, which can release a variety of sulfur compounds, including thiols and sulfides. nih.govmdpi.com
These compounds can be a source of significant malodor, as they often have very low odor threshold limit values. acs.org The atmospheric presence of this compound would likely be linked to localized industrial emissions. Analysis of air near polluted urban creeks and industrial complexes has shown the presence of numerous VOSCs, such as methanethiol, dimethylsulfide, and diphenylsulfide. nih.gov Given these findings, it is plausible that this compound could be detected in atmospheric samples in the vicinity of specific industrial activities that utilize or produce this compound or its precursors.
Advanced Analytical Detection and Quantification Methods
The detection of trace levels of VOSCs like this compound in complex environmental matrices requires highly sensitive and selective analytical techniques. nih.gov Hyphenated chromatographic and mass spectrometric methods are the primary tools for this purpose. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and commonly used technique for the analysis of volatile and semi-volatile organic compounds, including VOSCs. nih.gov The sample, after appropriate preparation, is injected into the gas chromatograph, where compounds are separated based on their boiling points and affinity for the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both identification and quantification. mdpi.com For trace analysis, operating the mass spectrometer in selected ion monitoring (SIM) mode can significantly enhance sensitivity. nih.gov GC-MS has been successfully used to analyze for thioanisole (B89551) and related compounds in various samples. nih.govgoogle.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another essential technique, particularly for compounds that are less volatile or thermally unstable. rsc.orgmdpi.com While VOSCs are generally well-suited for GC-MS, LC-MS/MS can be used for the analysis of their degradation products or after derivatization. nih.govnih.gov In LC-MS/MS, separation occurs in a liquid phase, followed by ionization (commonly electrospray ionization - ESI) and detection by a tandem mass spectrometer (e.g., a triple quadrupole). This technique offers high sensitivity and specificity, making it suitable for complex matrices where interferences are a concern. scispace.comnih.gov
Table 1: Comparison of Hyphenated Techniques for VOSC Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation in the gas phase followed by mass analysis. | Separation in the liquid phase followed by tandem mass analysis. |
| Analytes | Ideal for volatile and thermally stable compounds like this compound. nih.gov | Suitable for non-volatile, polar, or thermally labile compounds; can be used for VOSCs after derivatization. nih.gov |
| Sensitivity | High, especially in Selected Ion Monitoring (SIM) mode. nih.gov | Extremely high, especially with Multiple Reaction Monitoring (MRM). mdpi.com |
| Selectivity | Good; provides characteristic mass spectra for identification. nih.gov | Very high; reduces matrix interference significantly. nih.gov |
| Sample Prep | Often requires extraction into an organic solvent or pre-concentration (e.g., SPME, Purge & Trap). mdpi.com | Often involves liquid-liquid or solid-phase extraction. mdpi.com |
Effective sample preparation is critical for accurate quantification, as it serves to isolate and concentrate the target analyte from the sample matrix and remove interfering substances. organomation.com
Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique commonly used for VOSCs in liquid and solid samples. nih.govmdpi.com A fused-silica fiber coated with a sorbent material is exposed to the headspace above the sample. Volatile analytes partition onto the fiber, which is then transferred to the GC injector for thermal desorption and analysis. The choice of fiber coating is crucial for efficient extraction. mdpi.com
Purge and Trap (P&T): This dynamic headspace technique is used for extracting volatile compounds from water samples. An inert gas is bubbled through the sample, stripping the volatile analytes, which are then carried to a sorbent trap. The trap is subsequently heated to desorb the analytes into the GC-MS system. researchgate.net
Liquid-Liquid Extraction (LLE): A conventional method where the aqueous sample is mixed with a water-immiscible organic solvent. The analyte partitions into the organic phase, which is then separated, concentrated, and analyzed. This technique is effective but can be labor-intensive and require significant volumes of organic solvent. researchgate.net
Solid-Phase Extraction (SPE): In SPE, the sample is passed through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while the matrix passes through. The analyte is then eluted with a small volume of solvent. SPE is used for sample clean-up and concentration and can be automated for high-throughput analysis. mdpi.com
Trace analysis deals with the measurement of substances at very low concentrations. The sensitivity of an analytical method is characterized by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). chromatographyonline.com
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from the background noise of the analytical instrument. chromatographyonline.com
Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.gov
For VOSCs, achieving low detection limits is essential due to their often low environmental concentrations and low odor thresholds. Modern GC-MS and LC-MS/MS systems can achieve detection limits in the parts-per-billion (ppb) to parts-per-trillion (ppt) range, equivalent to nanogram per liter (ng/L) or lower. nih.gov For example, methods developed for polyfunctional thiols in wine using HS-SPME-GC-MS have achieved LODs as low as 0.9 ng/L. nih.gov The instrument detection limit (IDL) for a sensitive GC-MS system can be in the low femtogram (fg) range, demonstrating the potential for ultra-trace analysis. scioninstruments.comscioninstruments.com
Table 2: Example Detection Limits for Volatile Sulfur Compounds Using Advanced Analytical Methods
| Compound | Matrix | Method | Limit of Detection (LOD) | Reference |
| 4-mercapto-4-methyl-2-pentanone (4-MMP) | Wine | HS-SPME-GC-MS | 0.9 ng/L | nih.gov |
| 3-mercaptohexanol (3-MH) | Wine | HS-SPME-GC-MS | 1 ng/L | nih.gov |
| 3-mercaptohexylacetate (3-MHA) | Wine | HS-SPME-GC-MS | 17 ng/L | nih.gov |
| N-acetyl cysteine (NAC) | Biological Samples | LC-MS/MS | 0.31 fmol (on-column) | nih.gov |
| Cysteinylglycine (CysGly) | Biological Samples | LC-MS/MS | 4.98 fmol (on-column) | nih.gov |
| Note: This table presents data for other sulfur-containing compounds to illustrate the capabilities of the analytical techniques, as specific data for this compound is not readily available. |
Environmental Transformation Pathways of this compound
The environmental fate of this compound, a sulfur-containing organic compound, is governed by a series of transformation pathways that dictate its persistence and potential impact on ecosystems. These pathways include biodegradation by microorganisms, degradation induced by sunlight (photodegradation), chemical reactions in the atmosphere, and other non-biological degradation processes. While specific research on this compound is limited, the following sections outline the likely environmental transformation pathways based on studies of structurally similar compounds and general principles of environmental chemistry.
Biodegradation Studies
Microorganisms, particularly bacteria and fungi, are known to metabolize aromatic hydrocarbons and sulfur-containing organic compounds. The initial steps in the biodegradation of such compounds often involve oxidation of the aromatic ring or the sulfur atom. For thioanisoles, microbial oxidation can lead to the formation of sulfoxides and sulfones. These more oxidized and water-soluble metabolites are generally more amenable to further degradation.
The rate and extent of biodegradation are influenced by several environmental factors, including:
Microbial Population: The presence of microbial communities with the appropriate enzymatic machinery is essential.
Nutrient Availability: The availability of nutrients like nitrogen and phosphorus can limit microbial activity.
Oxygen Levels: Aerobic conditions are typically required for the initial oxidative attacks on the molecule.
Temperature and pH: These parameters affect microbial growth and enzyme activity.
Given the lack of specific data for this compound, a hypothetical biodegradation pathway might involve the initial oxidation of the sulfide to 2-ethylsulfinylanisole, followed by further oxidation to 2-ethylsulfonyl-anisole. Subsequent cleavage of the ether or thioether bond could then lead to the breakdown of the aromatic ring.
Table 1: Potential Factors Influencing the Biodegradation of this compound
| Factor | Influence on Biodegradation |
| Microbial Consortia | Presence of bacteria and fungi with capabilities to degrade aromatic sulfur compounds. |
| Oxygen Availability | Aerobic conditions are likely favorable for initial oxidative degradation steps. |
| Nutrient Status | Availability of nitrogen, phosphorus, and other essential nutrients for microbial growth. |
| Temperature | Optimal temperature ranges for the active microbial populations. |
| pH | Near-neutral pH is generally optimal for most soil and water microorganisms. |
| Co-contaminants | Presence of other organic compounds could either inhibit or enhance degradation (co-metabolism). |
Photodegradation Mechanisms
Photodegradation involves the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) spectrum of sunlight. For aromatic compounds like this compound, photodegradation can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances in the environment (photosensitizers).
Specific photolysis studies on this compound are not documented in the available literature. However, the general principles of photochemistry for aromatic sulfides suggest that it would be susceptible to photodegradation. The aromatic ring and the sulfur atom are chromophores that can absorb solar radiation.
Potential photodegradation mechanisms for this compound include:
Photooxidation: In the presence of oxygen, excited-state this compound can react to form oxidized products, such as the corresponding sulfoxide (B87167).
Homolytic Cleavage: Absorption of UV radiation can lead to the breaking of chemical bonds, such as the carbon-sulfur bond, to form reactive radical species. These radicals can then participate in a variety of secondary reactions.
Indirect Photolysis: In natural waters, dissolved organic matter (DOM) can act as a photosensitizer. Upon absorbing sunlight, DOM can generate reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, which can then react with and degrade this compound.
The efficiency of photodegradation is dependent on factors like the intensity of sunlight, the depth and clarity of the water body (for aqueous environments), and the presence of photosensitizing agents.
Atmospheric Chemical Reactions
Once volatilized into the atmosphere, this compound is subject to chemical reactions with various atmospheric oxidants. The most significant of these is the reaction with the hydroxyl radical (•OH), which is often referred to as the "detergent" of the troposphere due to its high reactivity with most organic compounds.
The primary atmospheric loss process for this compound is expected to be its gas-phase reaction with hydroxyl radicals. While experimentally determined rate constants for this specific reaction are not available, estimations can be made based on structure-activity relationships (SARs) developed for similar volatile organic compounds (VOCs).
The reaction with •OH radicals can proceed via two main pathways:
•OH addition to the aromatic ring: This is a common reaction for aromatic compounds and leads to the formation of a hydroxycyclohexadienyl-type radical. This intermediate can then react further with oxygen to form phenolic compounds or ring-opened products.
H-atom abstraction from the ethyl group: The •OH radical can abstract a hydrogen atom from the ethyl side chain, leading to the formation of an alkyl radical, which will subsequently react with molecular oxygen to form a peroxy radical.
Reactions with other atmospheric oxidants, such as the nitrate (B79036) radical (NO₃) during nighttime and ozone (O₃), may also contribute to the atmospheric degradation of this compound, although the reaction with •OH is generally considered the dominant pathway for aromatic sulfides. The atmospheric lifetime of this compound will be determined by the sum of the rates of these reactions and the ambient concentrations of the respective oxidants.
Abiotic Degradation Processes
Abiotic degradation refers to the breakdown of a chemical compound through non-biological processes other than photodegradation and atmospheric reactions. For this compound in soil and water, a key abiotic degradation process to consider is hydrolysis.
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The susceptibility of a compound to hydrolysis depends on the presence of functional groups that can be attacked by water. In the case of this compound, the ether (-O-CH₃) and thioether (-S-C₂H₅) linkages are the potential sites for hydrolysis.
Generally, thioethers and ethers are relatively resistant to hydrolysis under neutral pH conditions found in most natural environments. The rates of hydrolysis can be significantly influenced by pH, with catalysis occurring under strongly acidic or basic conditions. However, under typical environmental pH ranges (around 5 to 9), the hydrolysis of this compound is expected to be a very slow process and likely not a significant degradation pathway compared to biodegradation or photodegradation.
Other abiotic processes, such as reactions with naturally occurring minerals in soil and sediment, could potentially play a role in the degradation of this compound, but specific data are lacking.
Table 2: Summary of Potential Environmental Transformation Pathways for this compound
| Transformation Pathway | Description | Key Reactants/Conditions | Potential Products | Significance |
| Biodegradation | Microbial breakdown in soil and water. | Aerobic microorganisms, nutrients. | Sulfoxides, sulfones, ring-cleavage products. | Likely a major degradation pathway in biologically active environments. |
| Photodegradation | Breakdown by sunlight. | UV radiation, photosensitizers (e.g., DOM). | Photooxidation products (e.g., sulfoxide), radical species. | Potentially significant in sunlit surface waters and on surfaces. |
| Atmospheric Chemical Reactions | Gas-phase reactions in the atmosphere. | Hydroxyl radicals (•OH), nitrate radicals (NO₃), ozone (O₃). | Phenolic compounds, ring-opened products, peroxy radicals. | The primary removal mechanism from the atmosphere. |
| Abiotic Degradation (Hydrolysis) | Reaction with water. | Water; catalyzed by strong acids or bases. | Cleavage of ether or thioether bonds. | Expected to be a very slow and minor pathway under typical environmental conditions. |
Future Research Directions and Interdisciplinary Perspectives for 2 Ethylthioanisole
Development of Novel Synthetic Strategies
Current synthetic methods for 2-ethylthioanisole often rely on classical nucleophilic substitution reactions, such as the alkylation of 2-thiophenoxyanisole. Future research will likely focus on the development of more efficient, selective, and sustainable synthetic strategies. This includes the exploration of transition-metal-catalyzed cross-coupling reactions, which could offer milder reaction conditions and broader substrate scope. For instance, methodologies analogous to Buchwald-Hartwig or Ullmann-type couplings, adapted for C-S bond formation, could provide novel entry points to this compound and its derivatives. Furthermore, the use of continuous flow chemistry could enable safer, more scalable, and highly reproducible production of this compound.
Elucidation of Undiscovered Reaction Pathways
The reactivity of this compound is largely dictated by the interplay between the electron-donating methoxy (B1213986) group and the sulfur atom. While reactions involving the oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone are known, a vast landscape of its reaction chemistry remains uncharted. Future investigations could focus on the selective functionalization of the aromatic ring, guided by the directing effects of the existing substituents. Moreover, the potential for the ethylthio group to participate in radical-mediated reactions or to act as a directing group in metal-catalyzed C-H activation is an area ripe for exploration. Uncovering these new reaction pathways will be crucial for expanding the synthetic utility of this compound.
Predictive Modeling Through Advanced Computational Methods
Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental research. Future studies on this compound will increasingly rely on advanced computational methods, such as density functional theory (DFT), to model its electronic structure, predict its spectroscopic signatures, and calculate the energy barriers for various reaction pathways. This predictive modeling can help in identifying the most promising synthetic routes and in understanding the factors that govern the selectivity of its reactions. Molecular dynamics simulations could also be employed to study its interactions with solvents and other reagents, providing a more complete picture of its behavior in a chemical system.
Design of New Functional Materials and Catalysts
The unique electronic and structural features of this compound make it an interesting building block for the design of new functional materials and catalysts. The sulfur atom can act as a ligand for transition metals, suggesting its potential use in the development of novel catalysts for a variety of organic transformations. By incorporating this compound moieties into polymer backbones, it may be possible to create materials with tailored optical, electronic, or thermal properties. For example, the refractive index and thermal stability of polymers can be modified by the incorporation of sulfur-containing monomers. Research in this area will focus on synthesizing and characterizing these new materials and evaluating their performance in specific applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Ethylthioanisole, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-ethylthiol and a methylating agent (e.g., methyl iodide) under alkaline conditions. Optimization requires systematic variation of solvent (e.g., DMF vs. THF), temperature (40–80°C), and molar ratios. Purity is confirmed via thin-layer chromatography (TLC) and recrystallization in ethanol/water mixtures. Detailed protocols should include reagent grades, stoichiometry, and purification steps to ensure reproducibility .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, with expected signals at δ 2.5–3.0 ppm (SCH₂) and δ 3.7–3.9 ppm (OCH₃). Mass spectrometry (MS) should show a molecular ion peak at m/z 152. High-resolution IR can validate the thioether (C-S) stretch (~650 cm⁻¹). Data must be cross-referenced with literature spectra, and ambiguous peaks resolved via 2D NMR (e.g., HSQC) .
Q. How can researchers ensure the stability of this compound in storage or under experimental conditions?
- Methodological Answer : Stability studies should involve accelerated degradation tests under varying pH, temperature, and light exposure. Use HPLC to monitor decomposition products (e.g., sulfoxide derivatives). Store samples in amber vials under nitrogen at –20°C. Report degradation kinetics (Arrhenius plots) to establish shelf-life guidelines .
Advanced Research Questions
Q. What experimental designs are appropriate for investigating the reaction mechanism of this compound in nucleophilic aromatic substitution reactions?
- Methodological Answer : Use isotopic labeling (e.g., deuterated solvents) and kinetic isotope effects (KIE) to probe transition states. Conduct Hammett studies with para-substituted aryl halides to assess electronic effects. Include control experiments with radical scavengers (e.g., TEMPO) to rule out radical pathways. Data analysis should employ nonlinear regression for rate constants and Eyring plots for activation parameters .
Q. How can computational chemistry (e.g., DFT) be integrated with experimental data to model the electronic properties of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G**) to optimize geometry and compute frontier molecular orbitals (HOMO/LUMO). Validate computational results against experimental UV-Vis spectra and redox potentials (cyclic voltammetry). Use Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions involving the thioether group .
Q. What statistical approaches are recommended for resolving contradictions in toxicity data for this compound across studies?
- Methodological Answer : Apply meta-analysis techniques to aggregate data from disparate sources, weighting studies by sample size and methodological rigor. Use ANOVA to identify confounding variables (e.g., solvent choice, exposure duration). Sensitivity analysis can isolate outliers, while Bayesian modeling quantifies uncertainty in toxicity thresholds .
Q. How should researchers design ecotoxicology studies to assess the environmental persistence of this compound?
- Methodological Answer : Use OECD Guideline 307 for soil degradation studies, measuring half-life (t₁/₂) under aerobic/anaerobic conditions. Combine liquid scintillation counting (¹⁴C-labeled compound) with LC-MS/MS to track metabolite formation. Include abiotic controls (sterilized soil) to distinguish microbial vs. chemical degradation. Data should be analyzed using first-order kinetics and Arrhenius corrections for temperature effects .
Methodological Notes
- Reproducibility : Document all synthetic steps, instrument calibration details, and raw data in supplementary materials to align with journal guidelines .
- Ethical Compliance : For ecotoxicology studies, adhere to institutional biosafety protocols and declare conflicts of interest in publications .
- Data Presentation : Use error bars (standard deviation) and statistical significance markers (p < 0.05) in graphs. Provide raw datasets in appendices for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
